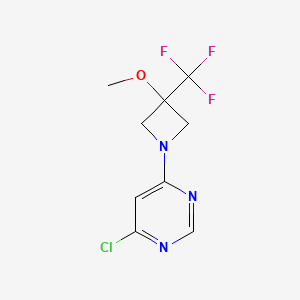

4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine

Description

4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4 and a substituted azetidine ring at position 5. The azetidine moiety is modified with both methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at its 3-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrimidine derivatives are widely studied due to their biological relevance, particularly as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

IUPAC Name |

4-chloro-6-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3O/c1-17-8(9(11,12)13)3-16(4-8)7-2-6(10)14-5-15-7/h2,5H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBSCSOCPIBUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CN(C1)C2=CC(=NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : CHClFNO

Molecular Weight : 267.63 g/mol

IUPAC Name : 4-chloro-6-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]pyrimidine

Purity : Typically ≥ 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine. The compound exhibits significant cytotoxic effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells : Demonstrated notable antiproliferative activity with an IC value indicating effective growth inhibition .

- Mechanism of Action : The compound appears to exert its effects by targeting tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

Emerging research indicates that compounds similar to 4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine may possess antiviral properties. For instance, related pyrimidines have shown effectiveness against influenza viruses, demonstrating a reduction in viral load and improved survival rates in animal models .

Safety and Toxicity Profile

In vivo studies conducted on murine models suggest a favorable safety profile for this compound. High doses (up to 40 mg/kg) administered orally did not result in significant adverse effects, indicating a promising therapeutic window .

Study 1: Antiproliferative Effects on Cancer Cells

A series of experiments evaluated the antiproliferative effects of various pyrimidine derivatives, including 4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine. The findings indicated that:

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| 4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine | MCF-7 | 0.126 | Tubulin destabilization |

| Control (5-Fluorouracil) | MCF-7 | 17.02 | DNA synthesis inhibition |

The compound exhibited over a 100-fold increase in potency compared to standard chemotherapy agents .

Study 2: Antiviral Efficacy

In a study assessing the antiviral properties of pyrimidine derivatives against influenza A virus, the compound demonstrated:

| Parameter | Value |

|---|---|

| Viral Load Reduction | >2-log |

| Survival Benefit | Significant at high doses |

These results suggest that the compound may inhibit viral replication effectively, warranting further investigation into its mechanism of action .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including 4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine, exhibit promising anticancer properties. In a study evaluating novel trifluoromethyl pyrimidine derivatives, certain compounds demonstrated notable cytotoxicity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The anticancer activity was assessed at concentrations of 5 μg/ml, revealing that while the activity was lower than that of standard chemotherapeutics like doxorubicin, it still presents potential for further development .

Antifungal Properties

The compound has shown efficacy in antifungal assays. In vitro studies revealed that some derivatives exhibited strong antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents such as tebuconazole. For instance, specific derivatives achieved inhibition rates exceeding 96%, indicating their potential use in agricultural fungicides .

Insecticidal Activity

In addition to its antifungal properties, 4-Chloro-6-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrimidine has been evaluated for insecticidal activity. Research indicates moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda. Although the insecticidal potency was less than that of chlorantraniliprole, the compound's unique mechanism of action could be harnessed in developing new insecticides .

Synthesis Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors, which include the formation of the azetidine ring followed by functionalization at the pyrimidine site. Detailed synthetic routes have been documented in literature, showcasing yields ranging from 20% to over 60% depending on the specific reaction conditions employed .

Bioactivity Assessment

A systematic bioassay conducted on various derivatives indicated that structural modifications significantly influence bioactivity profiles. For example, compounds with different substituents on the azetidine ring exhibited varying degrees of anticancer and antifungal activities, underscoring the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine/Piperidine Ring

Compound A : 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2)

- Structure : Replaces the azetidine ring with a six-membered piperidine ring. The trifluoromethyl group is at the 4-position of the piperidine.

- Lipophilicity: The trifluoromethyl group on piperidine increases lipophilicity (logP ~2.8), enhancing membrane permeability but possibly reducing aqueous solubility .

Compound B : 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine (EP 4 374 877 A2)

- Structure : Features a 2-methylazetidine ring and a phenyl group at position 3.

- Electron Density: The phenyl group at position 4 enhances aromatic stacking interactions, which may improve binding to hydrophobic enzyme pockets .

Core Pyrimidine Modifications

Compound C : 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1)

- Structure : Lacks the azetidine ring; trifluoromethyl is directly attached to the pyrimidine at position 6.

- Impact :

Compound D : 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 5993-98-6)

- Structure : Adds a methyl group at position 2 of the pyrimidine.

- Metabolic Stability: Methyl groups are metabolically resistant, which may extend half-life in vivo compared to azetidine-containing analogs .

Fused-Ring Pyrimidine Derivatives

Compound E : 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine

- Structure : Pyrimidine fused with a thiophene ring.

- Impact: Planarity: The fused thieno ring increases planarity, enhancing π-π interactions with aromatic residues in target proteins. Synthetic Complexity: Requires POCl₃-mediated chlorination, similar to the parent compound, but with lower yields (~39%) due to side reactions .

Compound F : 3-(4-(Trifluoromethyl)phenyl)-4-chloro-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine

- Structure : Pyrimidine fused with an isoxazole ring; additional trifluoromethylphenyl substituent.

- Impact :

Functionalization Potential

- Parent Compound : The azetidine’s methoxy group offers a site for demethylation or oxidation, while the chlorine at position 4 is amenable to nucleophilic substitution (e.g., with amines or thiols) .

- Analog Comparison: Piperidine analogs (Compound A) are more readily functionalized at the nitrogen due to reduced ring strain.

Preparation Methods

Preparation of the 4-Chloropyrimidine Intermediate

The 4-chloropyrimidine core is typically synthesized by chlorination of the corresponding hydroxypyrimidine or via direct halogenation of pyrimidine derivatives. The presence of the chloro substituent at the 4-position is crucial as it serves as a leaving group for subsequent nucleophilic aromatic substitution.

Synthesis of 3-Methoxy-3-(trifluoromethyl)azetidine

The azetidine ring bearing the methoxy and trifluoromethyl groups is prepared through specialized synthetic routes that introduce the trifluoromethyl group, which imparts unique electronic and steric properties enhancing the compound’s stability and bioactivity.

A representative method involves:

- Starting from an azetidine precursor, introduction of the trifluoromethyl group at the 3-position via electrophilic trifluoromethylation or nucleophilic trifluoromethylation reagents.

- Subsequent methoxylation at the same carbon to yield the 3-methoxy-3-(trifluoromethyl)azetidine.

Nucleophilic Aromatic Substitution (SNAr) Reaction

The pivotal step is the SNAr reaction between the 4-chloropyrimidine and the nucleophilic nitrogen of the azetidine derivative. This reaction is typically performed under heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to facilitate deprotonation and enhance nucleophilicity.

Key parameters influencing this step include:

- Temperature: Elevated temperatures (80–120 °C) to promote substitution.

- Solvent: Polar aprotic solvents to stabilize the transition state.

- Base: Mild bases such as potassium carbonate or sodium hydride to activate the azetidine nitrogen.

- Reaction time: Typically several hours (12–24 h) for completion.

Representative Preparation Data and Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 4-Chloropyrimidine | Prepared or commercially available |

| Nucleophile | 3-Methoxy-3-(trifluoromethyl)azetidin-1-yl | Prepared via trifluoromethylation and methoxylation |

| Solvent | DMF or DMSO | Polar aprotic solvent preferred |

| Base | K2CO3 or NaH | To deprotonate azetidine nitrogen |

| Temperature | 80–120 °C | Elevated temperature for SNAr |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 65–85% | Depending on purity of starting materials and reaction control |

Research Findings and Optimization Insights

Stability Considerations: The trifluoromethyl group significantly enhances the hydrolytic stability of the azetidine substituent, allowing for prolonged storage and handling without decomposition. This is consistent with findings that trifluoroalkylated heterocycles exhibit greater resistance to hydrolysis compared to their non-fluorinated counterparts.

Reaction Yield Variability: The quality and purity of the 4-chloropyrimidine starting material critically affect the yield and reproducibility of the SNAr step. Variations in the source and batch of the chloropyrimidine can lead to inconsistent yields ranging from 45% to 85%.

Alternative Leaving Groups: Studies indicate that replacing the chloro group with 2,2,2-trifluoroethoxy groups on heterocyclic rings can improve shelf stability and maintain reactivity in SNAr reactions. However, for this compound, the chloro substituent remains the preferred leaving group due to its balance of reactivity and synthetic accessibility.

Green Chemistry Approaches: Reduction of nitro aromatic precursors to amines, which can be intermediates in the synthesis of related compounds, has been successfully performed using sodium tetrahydroborate in aqueous media at moderate temperatures (55 °C), offering environmentally friendly reaction conditions.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Chlorination | Halogenation of pyrimidine precursor | Chlorinating agents (e.g., POCl3), heating | 4-Chloropyrimidine, high yield |

| 2. Azetidine synthesis | Trifluoromethylation and methoxylation of azetidine | Electrophilic trifluoromethylation reagents, methanol or equivalent | 3-Methoxy-3-(trifluoromethyl)azetidine, moderate to high yield |

| 3. SNAr coupling | Nucleophilic substitution of 4-chloropyrimidine by azetidine | DMF/DMSO, K2CO3 or NaH, 80–120 °C, 12–24 h | Target compound, 65–85% yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.